
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y Y2 Receptor Antagonism
Compounds structurally related to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide, such as certain indolin-3-yl derivatives, have been explored for their pharmacological properties, including neuropeptide Y Y2 receptor antagonism. For instance, a study characterized the in vitro and in vivo pharmacological profile of a novel Y2 antagonist, revealing its potent inhibitory activity on the binding of peptide YY to the Y2 receptor, with significant selectivity over other receptor subtypes. This antagonist demonstrated potential for exploring the role of Y2 receptors in central and peripheral systems (Bonaventure et al., 2004).
Cytotoxic and Topoisomerase II Inhibitory Activity
Another study investigated acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems, similar in their aromatic and heterocyclic components to the compound . These derivatives were designed as electron-deficient analogues with potential DNA intercalation ability. Some derivatives showed high efficacy against cancer cell lines resistant to doxorubicin and inhibited topoisomerase II-mediated relaxation of DNA. These findings suggest a potential application in cancer therapy through the modulation of DNA topology and cell cycle progression (Gomez-Monterrey et al., 2011).
Electrochromic Properties of Indole-based Polymers
The electrochemical synthesis and characterization of indole-based polymers, incorporating thiophene units, have shown promising electrochromic properties. A specific monomer, 1-metyl-2,3-di(thiophen-2-yl)-1H-indole, was polymerized to obtain a conductive film with significant color change and high coloration efficiency. This research points to potential applications of such compounds in developing electrochromic devices, highlighting their utility in material science and technology (Carbas et al., 2017).
Anticancer Activities of Novel Compounds
A study on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents. These compounds, through various synthetic routes, showed promising activities against hepatocellular carcinoma cell lines. The results indicate the potential therapeutic applications of thiophene-containing compounds in cancer treatment (Gomha et al., 2016).
Eigenschaften
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h3-8,12,16H,2,9-11,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRJKBJHXPEUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
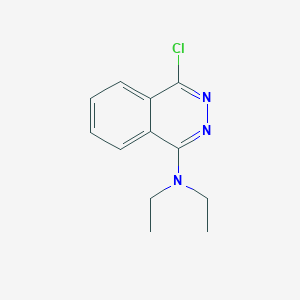
![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)
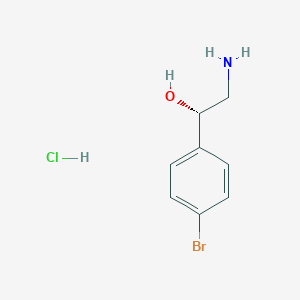
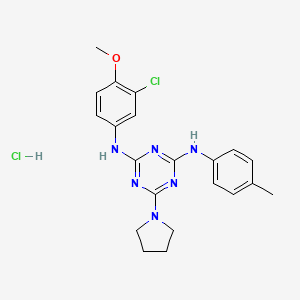
![2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide](/img/structure/B2591577.png)

![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)
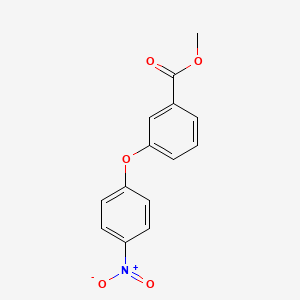
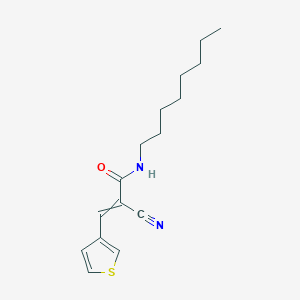

![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)
